molecular formula C8H7IN2 B3026627 5-iodo-6-methyl-1H-indazole CAS No. 1034154-15-8

5-iodo-6-methyl-1H-indazole

Cat. No.: B3026627
CAS No.: 1034154-15-8
M. Wt: 258.06
InChI Key: MJGCOYCORNCDRI-UHFFFAOYSA-N
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Description

5-Iodo-6-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-6-methyl-1H-indazole typically involves the iodination of 6-methyl-1H-indazole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced indazole derivatives.

    Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium azide or potassium cyanide are often used for such transformations.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.

Major Products Formed:

    Oxidation: Oxidized indazole derivatives.

    Reduction: Reduced indazole derivatives.

    Substitution: Substituted indazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
5-Iodo-6-methyl-1H-indazole and its derivatives have been investigated for their potential pharmacological activities. Research indicates that indazole derivatives can exhibit a range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. For instance, compounds based on the indazole scaffold have been linked to inhibitory effects on various cancer cell lines, suggesting their potential as anticancer agents .

Case Study:
A notable study explored the synthesis of indazole-based compounds that act as inhibitors for specific kinases involved in cancer progression. These compounds demonstrated significant cytotoxicity against tumor cells while exhibiting low toxicity in normal cells, highlighting their therapeutic potential .

Synthetic Applications

Building Block in Organic Synthesis:
this compound serves as a versatile building block in the synthesis of more complex organic molecules. Its iodinated structure allows for various substitution reactions, making it a valuable intermediate in synthetic organic chemistry .

Table 1: Synthetic Routes Involving this compound

Reaction TypeConditionsProducts
Nucleophilic SubstitutionBase-catalyzed reactionsSubstituted indazoles
Cross-CouplingPd-catalyzed reactionsAryl-substituted indazoles
CyclizationAcidic conditionsHeterocyclic compounds

Material Science

Dyes and Pigments:
In industrial applications, this compound is explored for its potential use in the synthesis of dyes and pigments. The compound's unique structural characteristics contribute to the development of materials with specific optical properties.

Comparison with Similar Compounds

    6-Methyl-1H-indazole: Lacks the iodine atom, resulting in different reactivity and biological activity.

    5-Bromo-6-methyl-1H-indazole: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical properties and applications.

    5-Chloro-6-methyl-1H-indazole:

Uniqueness: 5-Iodo-6-methyl-1H-indazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential for forming halogen bonds. This makes it a valuable compound in medicinal chemistry and other scientific research areas.

Biological Activity

5-Iodo-6-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview

Chemical Structure : this compound is characterized by an iodine atom at the 5-position and a methyl group at the 6-position of the indazole ring. This unique structure contributes to its reactivity and biological properties.

Biological Significance : Indazole derivatives, including this compound, have garnered attention for their potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Interaction : The compound may interact with various enzymes involved in critical biochemical pathways. For instance, it has been suggested that indazole derivatives can inhibit enzymes linked to cell proliferation, potentially leading to anticancer effects .
  • Receptor Modulation : Some studies indicate that indazole derivatives can modulate receptor activities, influencing signaling pathways associated with inflammation and cancer progression .

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of indazole derivatives:

  • Cytotoxicity Against Cancer Cell Lines : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant inhibitory activity against K562 leukemia cells with an IC50 value of approximately 5.15 µM .
  • Mechanism of Action in Cancer Cells : In vitro studies have suggested that this compound may induce apoptosis in cancer cells by modulating the expression of key proteins involved in cell survival and death, such as Bcl-2 and p53 .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial effects:

  • Broad-spectrum Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties against various bacterial strains, although specific data on its efficacy are still limited.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound relative to other indazole derivatives:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundHigh (IC50 = 5.15 µM)ModerateEnzyme inhibition, Apoptosis induction
3-Iodo-6-methyl-5-nitro-1H-indazoleModerateLowReactive intermediate formation
4-Bromo-5-iodo-6-methyl-1H-indazoleHighUnknownNot fully elucidated

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of indazole derivatives:

  • Synthesis and Evaluation : A recent study synthesized a series of indazole derivatives, including this compound, and evaluated their biological activities. The results indicated promising anticancer effects alongside moderate antimicrobial activity .
  • In Vivo Studies : Ongoing research is exploring the in vivo efficacy of these compounds in animal models to further elucidate their therapeutic potential and safety profiles .
  • Clinical Relevance : The structural characteristics of indazoles make them appealing candidates for drug development, particularly as scaffolds for new anticancer agents targeting specific pathways involved in tumor growth and metastasis .

Properties

IUPAC Name

5-iodo-6-methyl-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-2-8-6(3-7(5)9)4-10-11-8/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGCOYCORNCDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1I)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731571
Record name 5-Iodo-6-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034154-15-8
Record name 5-Iodo-6-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Acetyl-5-iodo-6-methylindazole (1.5 g, 5.0 mmol) was stirred with ammonia (7 M in methanol, 4 mL) in methanol/THF (2/1, 15 mL) for 1 h. The solution was evaporated to give the subtitle compound (1.3 g, 100%) as an off-white powder.
Name
1-Acetyl-5-iodo-6-methylindazole
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
methanol THF
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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